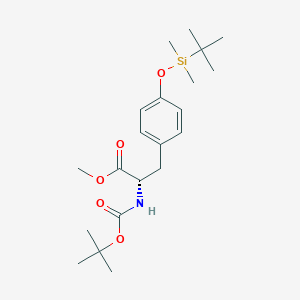

O-terc-butildimetilsilil-N-t-butoxicarbonil-L-tirosina, Éster Metílico

Descripción general

Descripción

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C21H35NO5Si and a molecular weight of 409.59 g/mol . This compound is known for its solubility in ethyl acetate and methanol and is typically stored at -20°C .

Aplicaciones Científicas De Investigación

Organic Synthesis

TBDMS Protection Strategy

TBDMS groups are commonly used to protect hydroxyl groups during chemical reactions. The introduction of the tert-butyldimethylsilyl (TBDMS) group allows for selective reactions at other functional sites without interference from the hydroxyl group.

Key Applications:

- Protection of Tyrosine Residues : In peptide synthesis, the TBDMS group protects the hydroxyl group of tyrosine, allowing for subsequent coupling reactions without side reactions that could occur at this site.

- Facilitation of Solid-Phase Peptide Synthesis (SPPS) : The use of TBDMS-N-Boc-L-Tyr-OMe enhances the efficiency of SPPS by providing a stable and easily removable protecting group.

| Application | Description |

|---|---|

| Peptide Synthesis | Protects hydroxyl groups in tyrosine residues |

| Solid-Phase Synthesis | Enhances efficiency and selectivity |

Medicinal Chemistry

Drug Development

In medicinal chemistry, TBDMS-N-Boc-L-Tyr-OMe serves as an intermediate in the synthesis of bioactive compounds. Its structural characteristics make it suitable for modifications leading to potential therapeutic agents.

Case Studies:

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives synthesized from TBDMS-N-Boc-L-Tyr-OMe exhibit cytotoxic activity against various cancer cell lines.

- Neuroprotective Compounds : Studies indicate that modifications based on this compound can lead to neuroprotective agents that may benefit conditions like Alzheimer's disease.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Derivatives show cytotoxicity against cancer cells |

| Neuroprotection | Potential agents for Alzheimer's treatment |

Proteomics Research

Applications in Mass Spectrometry

TBDMS-N-Boc-L-Tyr-OMe is utilized in proteomics for mass spectrometric analysis due to its favorable ionization properties.

Key Insights:

- Enhanced Ionization Efficiency : The TBDMS group improves the ionization efficiency of tyrosine-containing peptides, facilitating better detection and quantification.

- Stability during Analysis : The compound's stability under mass spectrometric conditions allows for reliable analysis of complex biological samples.

| Application | Benefit |

|---|---|

| Mass Spectrometry | Improved ionization efficiency |

| Stability | Reliable analysis in complex samples |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester involves multiple steps, starting from L-tyrosine. The process typically includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The final step involves esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of products depending on the substituents introduced .

Mecanismo De Acción

The mechanism of action of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to protect functional groups during chemical reactions, thereby facilitating the synthesis of complex molecules. The tert-butoxycarbonyl and tert-butyldimethylsilyl groups play crucial roles in stabilizing the compound and preventing unwanted side reactions .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester include:

- N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester

- O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

Uniqueness

What sets O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester apart from similar compounds is its dual protective groups, which provide enhanced stability and reactivity. This makes it particularly useful in complex synthetic processes where multiple functional groups need to be protected simultaneously .

Actividad Biológica

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, methyl ester (CAS Number: 112196-58-4) is a derivative of L-tyrosine, an amino acid critical for the synthesis of neurotransmitters and hormones. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H37NO5Si

- Molecular Weight : 423.62 g/mol

- Boiling Point : Predicted at 468.5 ± 45.0 °C

Synthesis

The synthesis of O-tert-butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, methyl ester involves multiple steps:

- Formation of the Intermediate : The initial step includes reacting methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)-oxy)phenyl)propanoate with sodium hydride in a solvent mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

- Methylation : Methyl iodide is then added to the reaction mixture, which is stirred for 24 hours.

- Purification : The product is purified using silica gel chromatography.

Research indicates that derivatives of L-tyrosine can influence various biological pathways:

- Neurotransmitter Synthesis : As a precursor to dopamine, norepinephrine, and epinephrine, L-tyrosine derivatives may enhance neurotransmitter levels, potentially impacting mood and cognitive functions.

- Antioxidant Properties : Some studies suggest that compounds similar to O-tert-butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

- Neuroprotective Effects : In a study examining neuroprotection against oxidative stress, compounds derived from L-tyrosine demonstrated significant protective effects on neuronal cells exposed to oxidative agents like tert-butyl hydroperoxide (t-BHP). The presence of the tert-butyldimethylsilyl group appears to enhance stability and bioavailability in biological systems.

- Anticancer Activity : Research into related compounds has shown potential anticancer activity through the inhibition of cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results in reducing viability and inducing apoptosis.

Data Table: Biological Activities

Propiedades

IUPAC Name |

methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHHRKYVWXIBMQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442293 | |

| Record name | O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112196-57-3 | |

| Record name | O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.